4-Bromo-2-methoxybenzaldehyde
Overview
Description
4-Bromo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the metal halogen exchange reaction. In this process, 1,4-dibromo-2-fluorobenzene undergoes metal halogen exchange with a formyl source at 0°C to produce 2-fluoro-4-bromobenzaldehyde. This intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Crystallization and purification steps are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling and Sonogashira coupling.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Sonogashira Coupling: Uses palladium and copper catalysts along with alkynes.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted benzaldehydes depending on the reagents used.
Oxidation Products: 4-Bromo-2-methoxybenzoic acid.
Reduction Products: 4-Bromo-2-methoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2-methoxybenzaldehyde is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxybenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine atom and methoxy group influence the reactivity and selectivity of the compound in various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Bromo-4-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped positions.
4-Bromobenzaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
4-Bromo-2-methoxybenzaldehyde is unique due to the presence of both bromine and methoxy substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these groups allows for selective functionalization and the formation of complex molecules .
Properties
IUPAC Name |
4-bromo-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQYZABFWVXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453472 | |
Record name | 4-Bromo-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43192-33-2 | |
Record name | 4-Bromo-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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